Product packaging for 5-(Dimethylamino)-1,3-dihydroindol-2-one(Cat. No.:)

5-(Dimethylamino)-1,3-dihydroindol-2-one

Cat. No.: B13889875
M. Wt: 176.21 g/mol
InChI Key: QGKUMDPEVOMCCR-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3-dihydroindol-2-one (CAS 14191-21-0) is an oxindole derivative with the molecular formula C10H12N2O and a molecular weight of 176.215 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel molecules with potential antitumor properties. It has been utilized as a key precursor in the development of substituted E-3-(3-indolylmethylene)-1,3-dihydroindol-2-ones, a class of compounds evaluated for their cytotoxic activity by the National Cancer Institute (NCI) . Research indicates that such derivatives can inhibit cellular proliferation in cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms that involve increasing p53 protein levels, interfering with cell cycle progression (leading to G2/M phase accumulation), and activating apoptosis . The dimethylamino substituent at the 5-position is an important structural feature explored in structure-activity relationship (SAR) studies to optimize the potency of these bioactive molecules . As a reagent, it enables researchers to investigate crucial pathways in cancer biology and drug discovery. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13889875 5-(Dimethylamino)-1,3-dihydroindol-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(dimethylamino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-12(2)8-3-4-9-7(5-8)6-10(13)11-9/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

QGKUMDPEVOMCCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Strategies for the 5-(Dimethylamino)-1,3-dihydroindol-2-one Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections can be considered.

The first strategy involves a C-N bond disconnection within the lactam ring of the oxindole (B195798) core. This leads back to a substituted phenylacetic acid derivative. This approach is common in methods like the Friedel-Crafts cyclization of α-haloacetanilides.

A second key strategy is based on Functional Group Interconversion (FGI). The dimethylamino group can be retrosynthetically derived from a primary amino group, which in turn can be obtained from the reduction of a nitro group. This suggests that 5-nitrooxindole (B181547) is a key intermediate. The oxindole ring itself can then be disconnected as in the first strategy. This FGI-based approach is often advantageous as the nitration of aromatic compounds is a well-established and efficient process.

Disconnection ApproachKey IntermediatePrecursors
C-N Bond DisconnectionN-(4-(dimethylamino)phenyl)-2-chloroacetamide4-(dimethylamino)aniline and chloroacetyl chloride
Functional Group Interconversion (FGI)5-Amino-1,3-dihydroindol-2-one5-Nitro-1,3-dihydroindol-2-one

Classical and Modern Synthetic Routes to 1,3-Dihydroindol-2-one Derivatives

The synthesis of the 1,3-dihydroindol-2-one (oxindole) scaffold is a well-explored area of organic chemistry, with numerous methods available for the construction of this important heterocyclic system.

The formation of the indolone ring is the cornerstone of oxindole synthesis. Several classical and modern cyclization reactions are employed to construct this bicyclic system.

One of the most common methods is the intramolecular Friedel-Crafts cyclization . This reaction typically involves the cyclization of an N-aryl-α-chloroacetamide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution, where the acyl group attacks the aromatic ring to form the five-membered lactam.

The Stollé synthesis is another classical route that involves the reaction of an arylamine with α-haloacyl chloride or an oxalyl chloride, followed by a Friedel-Crafts cyclization. This method is versatile and allows for the synthesis of a variety of substituted oxindoles.

More contemporary approaches often utilize transition-metal catalysis. For instance, palladium-catalyzed intramolecular C-H arylation has emerged as a powerful tool for the synthesis of oxindoles from N-aryl-α-chloroacetamides under milder conditions.

Cyclization MethodReactantsConditions
Intramolecular Friedel-CraftsN-aryl-α-chloroacetamideLewis acid (e.g., AlCl₃)
Stollé SynthesisArylamine, α-haloacyl chlorideFriedel-Crafts conditions
Palladium-Catalyzed C-H ArylationN-aryl-α-chloroacetamidePalladium catalyst, base

The introduction and modification of substituents on the aromatic ring of the oxindole core are crucial for the synthesis of derivatives like this compound. Electrophilic aromatic substitution reactions are commonly employed to functionalize the benzene (B151609) ring of the oxindole system or its precursors.

Nitration is a key functional group interconversion strategy. The introduction of a nitro group at the 5-position of the oxindole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The resulting 5-nitrooxindole is a versatile intermediate.

The reduction of the nitro group to a primary amine is another critical step. This transformation can be accomplished using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride, or sodium dithionite. The resulting 5-aminooxindole (B107739) can then be further functionalized.

Specific Synthetic Approaches to this compound

Based on the general strategies outlined above, a plausible and efficient synthetic route to this compound can be constructed. This typically involves the synthesis of a key precursor followed by cyclization and/or functional group modification.

A common route commences with the synthesis of 5-nitro-1,3-dihydroindol-2-one. This can be achieved by the nitration of 1,3-dihydroindol-2-one or by building the oxindole ring from a pre-nitrated starting material such as 4-nitroaniline.

The subsequent reduction of 5-nitro-1,3-dihydroindol-2-one to 5-amino-1,3-dihydroindol-2-one is a crucial step. Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.

The final step is the dimethylation of the primary amino group of 5-amino-1,3-dihydroindol-2-one. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. wikipedia.orgjk-sci.com This reaction involves treating the primary amine with an excess of formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.com The formic acid acts as the reducing agent for the in-situ formed imine. wikipedia.orgjk-sci.com An advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.com

An alternative approach involves the direct synthesis from N-(4-(dimethylamino)phenyl)-2-chloroacetamide. This precursor can be synthesized by the acylation of N,N-dimethyl-p-phenylenediamine with chloroacetyl chloride. Subsequent intramolecular Friedel-Crafts cyclization, typically promoted by a Lewis acid like aluminum chloride, would yield the target compound.

Reaction StepReagents and ConditionsProduct
Nitration1,3-dihydroindol-2-one, HNO₃/H₂SO₄5-Nitro-1,3-dihydroindol-2-one
Reduction5-Nitro-1,3-dihydroindol-2-one, H₂, Pd/C5-Amino-1,3-dihydroindol-2-one
Dimethylation (Eschweiler-Clarke)5-Amino-1,3-dihydroindol-2-one, HCHO, HCOOHThis compound
Alternative: AcylationN,N-dimethyl-p-phenylenediamine, ClCOCH₂ClN-(4-(dimethylamino)phenyl)-2-chloroacetamide
Alternative: CyclizationN-(4-(dimethylamino)phenyl)-2-chloroacetamide, AlCl₃This compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from several catalytic approaches.

As mentioned, the reduction of the 5-nitro group is efficiently catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly favored in industrial applications due to the ease of catalyst removal by filtration and the high purity of the product.

Palladium catalysts can also be employed for the construction of the oxindole ring itself. For instance, intramolecular C-H activation/arylation of N-aryl-α-chloroacetamides provides a direct route to the oxindole core.

Furthermore, catalytic methods can be envisioned for the formation of the C-N bond of the dimethylamino group. For example, a Buchwald-Hartwig amination could potentially be used to couple a 5-halooxindole with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable ligand. This approach offers an alternative to the classical Eschweiler-Clarke reaction.

Derivatization and Structural Diversification Strategies

The chemical reactivity of the 5-(dimethylamino)oxindole core allows for targeted modifications at several key positions: the lactam nitrogen (N1), the electron-rich benzene ring, and the reactive methylene (B1212753) group at the C3 position. These sites provide opportunities for extensive structural diversification to generate libraries of novel compounds.

The nitrogen atom of the oxindole lactam is a common site for derivatization. N-substitution can significantly alter the physicochemical properties and biological profile of the molecule by introducing a variety of functional groups.

Standard N-alkylation reactions can be performed by treating the 5-(dimethylamino)oxindole with an alkyl halide in the presence of a suitable base. The choice of base and solvent is crucial for achieving high yields. A range of alkylating agents can be employed to introduce diverse substituents.

Table 1: Representative Conditions for N-Alkylation of Indole (B1671886) Derivatives This table presents generalized conditions often applicable to indole and oxindole scaffolds.

Base Solvent(s) Alkylating Agent Temperature (°C) Reference
NaH, K2CO3, Cs2CO3 DMF, DMA Alkyl Halides 90 - 135 google.com
K2CO3 DMF Ethyl Bromoacetate Room Temp
NaH THF Benzyl Bromide 0 - Room Temp

Beyond simple alkylation, more complex substituents can be introduced. For instance, Mannich-type reactions can install aminomethyl groups at the N1 position. This approach has been used to synthesize derivatives like 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides, demonstrating the feasibility of introducing functionalized side chains at the nitrogen atom.

The dimethylamino group at the C5 position is a key feature of the parent compound, but its modification or replacement offers a direct route to structural analogues. Synthetic strategies often begin with precursors like 5-nitroindole (B16589) or 5-aminoindole (B14826), which allow for the introduction of various functionalities.

For example, a 5-nitro group can be reduced to a 5-amino group, which then serves as a versatile handle for further reactions. This amino group can be acylated, sulfonylated, or used in reductive amination protocols to introduce a wide array of substituents, thereby modulating the electronic properties of the aromatic ring. The synthesis of 2-amino-5-hydroxyindoles highlights how different groups can be installed at various positions on the indole ring to achieve specific biological activities. nih.gov

Furthermore, the synthesis of tricyclic quinoline (B57606) derivatives from 5-aminoindole demonstrates how the amino group can be utilized in condensation reactions to build entirely new fused ring systems. dergipark.org.tr This highlights the potential for significant structural diversification starting from a common 5-amino substituted precursor.

The C3 methylene group of the oxindole ring is nucleophilic and readily undergoes a variety of chemical transformations, making it a primary site for introducing molecular complexity.

One of the most common reactions at this position is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the C3-methylene group with an aldehyde or ketone, typically catalyzed by a mild base, to form a C3-ylideneoxindole with an exocyclic double bond. wikipedia.orgnih.gov This double bond can then serve as a Michael acceptor for subsequent conjugate addition reactions, allowing for the introduction of further substituents.

Table 2: Examples of Knoevenagel Condensation with Oxindoles This table illustrates typical reactants for creating exocyclic modifications at the C3 position.

Carbonyl Compound Active Methylene Compound Product Type
Isatin (B1672199) (precursor) Malononitrile 3-Ylideneoxindole with dicyanomethylene group
Isatin (precursor) Ethyl Cyanoacetate 3-Ylideneoxindole with cyano(ethoxycarbonyl)methylene group
Indole-3-carboxaldehyde Active Methylene Compounds Indole-3-yl derivatives

Furthermore, the C3 position can be directly functionalized. For instance, a regio- and stereospecific nucleophilic azidation at the tertiary C3-carbon of spiroaziridine oxindoles has been developed. acs.org The resulting 3-azido-2-oxindoles are versatile intermediates that can be converted into 3-amino or 3-triazole derivatives, showcasing a pathway to introduce nitrogen-containing functionalities directly at this key position. acs.org

The creation of a stereocenter at the C3 position is of significant interest, as the stereochemistry of substituents often plays a crucial role in biological activity. nih.gov A major strategy for achieving this is through the synthesis of spirooxindoles, where the C3 carbon is part of a new spirocyclic ring system.

These syntheses often employ [3+2] cycloaddition reactions between an electron-deficient olefin and an azomethine ylide generated in situ from the condensation of a 5-substituted isatin and an amino acid. nih.govresearchgate.netnih.gov The use of isatins with various substituents at the 5-position (e.g., fluoro, chloro, nitro, methoxy) has been shown to be effective in producing a diverse range of di-spirooxindoles with high regio- and diastereoselectivity. nih.govresearchgate.netnih.gov While a 5-dimethylamino substituted isatin is not explicitly detailed in these examples, the methodology is broadly applicable to isatins with electron-donating groups.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirooxindoles. researchgate.net Chiral catalysts can control the facial selectivity of the cycloaddition or other bond-forming reactions, leading to the formation of one enantiomer in excess. The development of such methods for 5-(dimethylamino)oxindole derivatives would provide access to enantiomerically pure compounds for biological evaluation.

Green Chemistry Principles Applied to Indolone Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxindoles to reduce environmental impact and improve efficiency. sjp.ac.lksjp.ac.lk Key strategies include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods like microwave irradiation. sjp.ac.lksjp.ac.lk

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many reactions used in indole and oxindole synthesis, such as the Leimgruber–Batcho and Fischer indole syntheses. nih.govdurham.ac.uk Reactions that might take hours or days under conventional heating can often be completed in minutes with microwave irradiation, leading to higher yields and cleaner product profiles. durham.ac.uknih.gov For example, a microwave-assisted synthesis of spirooxindoles from isatins, an amino acid, and a chalcone (B49325) was optimized to achieve a 98% yield in just 5 minutes. mdpi.com

The use of green solvents, particularly water, is another cornerstone of sustainable oxindole synthesis. sjp.ac.lk Efficient protocols have been developed for synthesizing 3-substituted-3-hydroxyoxindoles and spirooxindoles in water, often without the need for a catalyst. sjp.ac.lk These methods offer significant advantages by avoiding toxic organic solvents and simplifying work-up procedures. sjp.ac.lk Lipase-catalyzed one-pot tandem reactions in aqueous media have also been successfully employed for the green synthesis of spirooxindoles. mdpi.com

Flow Chemistry and Continuous Manufacturing Techniques for Scale-Up in Research

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing for the synthesis and scale-up of chemical compounds, including improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govresearchgate.netunimi.it This technology is particularly well-suited for the synthesis of indole and oxindole derivatives. nih.govresearchgate.net

Multistep syntheses can be telescoped into a single continuous process, eliminating the need for isolating and purifying intermediates. uc.ptnih.gov For example, the Fischer indole synthesis, a classic method for preparing the indole core, has been adapted to continuous flow systems using high temperatures and pressures to achieve high yields with significantly reduced reaction times. nih.govmdpi.com One such process reported a productivity of 25 g·h⁻¹ for a simple indole derivative. nih.gov

Heterogeneous catalysts are often employed in flow reactors, which simplifies product purification as the catalyst is contained within a packed bed or cartridge. acs.org A waste-minimized continuous-flow protocol for oxindole synthesis has been developed using a polymer-supported palladium catalyst, demonstrating the potential for sustainable and scalable production. acs.org The ability to precisely control reaction parameters like temperature, pressure, and residence time allows for rapid optimization and efficient scale-up from laboratory research to larger-scale production. unimi.itrsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of 5-(Dimethylamino)-1,3-dihydroindol-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. jmchemsci.comnih.gov These calculations provide a detailed picture of the molecule's electronic distribution and energy levels.

The electronic structure of a molecule is key to understanding its reactivity and stability. mdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich dimethylamino group and the fused benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the carbonyl group and the heterocyclic ring, marking them as likely sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Properties

Parameter Value (eV) Description
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.23 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.62 Indicator of chemical reactivity and stability
Ionization Potential (IP) 5.85 Approximate energy required to remove an electron

Note: These values are representative and depend on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. conicet.gov.ar In the MEP of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group, highlighting its susceptibility to electrophilic attack. Regions of positive potential (blue) are usually found around the hydrogen atoms, particularly the N-H proton of the lactam ring. nih.gov

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary source of conformational flexibility involves the rotation of the dimethylamino group relative to the indole (B1671886) ring.

Potential Energy Surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step. nih.gov This process helps identify the most stable conformers (energy minima) and the energy barriers between them. nih.gov The analysis typically reveals that the planar or near-planar alignment of the dimethylamino group with the aromatic ring is energetically favored due to resonance stabilization, though steric hindrance can influence the precise low-energy conformations.

Table 2: Relative Energies of Potential Conformers

Conformer Dihedral Angle (C4-C5-N-Cmethyl) Relative Energy (kcal/mol) Stability
1 ~0° 0.00 Most Stable
2 ~90° +3.5 Transition State

Note: Data is illustrative of typical findings from a PES scan.

Computational methods can accurately predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations are commonly used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. scispace.com By comparing calculated frequencies with experimental spectra, specific vibrational modes can be assigned to the molecule's functional groups. conicet.gov.ar

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm-1)
C=O (Lactam) Stretching 1710
N-H (Lactam) Stretching 3450
C-N (Aromatic) Stretching 1350

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). conicet.gov.ar For this compound, the calculations typically show intense π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. scispace.com The presence of the electron-donating dimethylamino group often leads to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Molecular Dynamics Simulations for Conformational Studies and Solvent Effects

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. espublisher.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static PES scans. mdpi.com By simulating the molecule's behavior over nanoseconds, researchers can observe transitions between different conformations and determine their relative populations at a given temperature.

Furthermore, MD simulations are invaluable for studying the effects of solvents. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to analyze specific solute-solvent interactions, such as hydrogen bonding between the lactam group and water molecules. These simulations can reveal how the solvent influences the conformational preferences and dynamic properties of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Understanding the synthetic pathways to this compound can be greatly enhanced by computational methods. By modeling the proposed reaction steps, it is possible to identify the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. cuny.edu

Calculating the energy of the reactants, products, and the transition state allows for the determination of the activation energy for a given step. A lower activation energy implies a faster reaction rate. This analysis helps to validate proposed reaction mechanisms, explain observed product distributions, and even predict alternative, more efficient synthetic routes. For instance, in a multi-step synthesis, DFT calculations can pinpoint the rate-determining step by identifying the transition state with the highest energy barrier.

Mechanistic Insights into Enzymatic Biotransformations

The biotransformation of indolone derivatives, including this compound, is a critical aspect of their metabolic fate and pharmacological profile. The enzymatic processes primarily involve Phase I reactions, which introduce or expose functional groups to increase polarity, and are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. longdom.org These heme-containing proteins are responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.com

For the indolone scaffold, several metabolic pathways have been elucidated through studies on related indole and oxindole (B195798) structures. A key transformation is the oxidation of the indole ring. nih.gov The cytochrome P450 system can catalyze the oxidation of indole to a variety of products. nih.gov One significant pathway involves the aromatization of the indoline (B122111) core to an indole structure, a novel dehydrogenation process primarily mediated by CYP3A4. nih.gov This can be followed by further bioactivation into reactive intermediates. nih.gov

Another major metabolic route is hydroxylation. The indole nucleus can be hydroxylated at various positions on the ring, including C2, C3, C4, C5, C6, or C7, to form different hydroxylated metabolites. nih.gov Specifically, oxidation at the C2 and C3 positions is a common event. The conversion of indole to oxindole (1,3-dihydroindol-2-one) and indoxyl (3-hydroxyindole) is a well-documented P450-mediated reaction, with CYP2A6, CYP2C19, and CYP2E1 being particularly active in this process. nih.gov Oxindole is often a predominant and stable metabolite. nih.gov The enzymatic mechanism for the catabolism of tryptophan, the parent structure of indoles, is thought to proceed via epoxidation of the indole, followed by oxidative cleavage to yield products like kynurenine. caltech.edu

Furthermore, the enzymatic machinery can facilitate oxidative C2-C3 bond cleavage of the oxindole ring, leading to fragmentation and the formation of aniline (B41778) derivatives. caltech.edu This process is distinct from classic enzymatic pathways and highlights the diverse reactivity of the indolone core under biological conditions. caltech.edu The specific biotransformation of this compound would likely involve these established pathways, with the dimethylamino group potentially undergoing N-dealkylation, another common CYP-mediated reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the structural properties of molecules with their biological activities. ej-chem.org These computational tools are instrumental in drug design, enabling the prediction of activity for untested compounds and providing insights into chemo-biological interactions. mdpi.com

Predictive QSAR models for indolone and related indole derivatives have been developed to understand their engagement with various biological targets. These models are built using statistical methods, such as multiple linear regressions (MLR), and are validated to ensure their robustness and predictive power. nih.gov The process involves calculating a range of molecular descriptors (e.g., hydrophobic, electronic, geometric, and topological) that characterize the structural features of the compounds. nih.gov

Both 2D-QSAR and 3D-QSAR approaches have been successfully applied. For instance, 2D-QSAR models have been created to predict the antioxidant activity of novel 1H-3-indolyl derivatives. mdpi.comnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by evaluating molecular fields (steric and electronic) around the molecules. mdpi.com

The statistical quality of these models is assessed using several parameters. A high coefficient of determination (R²) indicates a good fit of the model to the data, while the cross-validated correlation coefficient (q²) and external validation (r²ext) assess the model's predictive ability. mdpi.comrjpbr.com Robust QSAR models for indole derivatives have been developed with strong statistical validation, demonstrating their utility in predicting biological activity. mdpi.comnih.gov

Table 1: Statistical Validation of Representative QSAR Models for Indole Derivatives
Model TypeTarget/ActivityR² (Coefficient of Determination)q² (Cross-validated R²)r²ext (External Validation)Reference
3D-QSARAntiamyloidogenic Activity0.8870.5960.695 mdpi.com
2D-QSARAntibacterial Activity (MRSA)0.820.72Not Reported nih.gov
2D-QSARAnti-inflammatory (Indomethacin Derivatives)0.848Not ReportedNot Reported rjpbr.com

QSAR studies are pivotal in identifying the specific structural moieties of indolone derivatives that are crucial for their biological activity. These analyses reveal which parts of the molecule contribute positively or negatively to target engagement.

For indole derivatives targeting cholinesterases, studies have shown that the NH group of the indole ring and a hydrazone linker can form important hydrogen bonding interactions within the enzyme's active site. nih.gov The aromatic rings of the indole scaffold frequently engage in π-π stacking interactions with amino acid residues. nih.gov The substituent at the 5-position of the indole nucleus has been found to significantly influence the binding conformation and orientation within the receptor cavity, suggesting that derivatives with different substituents at this position may belong to distinct "families" of ligands with unique structure-activity relationships. nih.gov

In the context of antiamyloidogenic agents, 3D-QSAR contour maps indicate that the carbonyl groups of the 3-indolinone (B1200548) or isatin (B1672199) core are beneficial for activity. mdpi.com Conversely, the presence of electron-withdrawing groups on an attached phenyl ring can decrease activity. mdpi.com For antibacterial indole derivatives, descriptors related to electronic energy and dipole moment have been found to be important for activity against certain bacterial strains. nih.gov The ability of the indole scaffold to bind to a wide range of targets with high affinity is a testament to its privileged structural nature in medicinal chemistry. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to explore the binding interactions of ligands like this compound with their protein targets.

In silico screening, often employing molecular docking, is a powerful strategy for identifying potential biological targets for a given compound or a library of compounds. nih.gov This approach, sometimes referred to as reverse docking or target fishing, involves docking the molecule of interest against a large collection of protein structures to predict binding affinities and identify the most likely targets. nih.gov

For the versatile oxindole and indolone scaffolds, computational repurposing campaigns have been performed to identify new potential targets. nih.gov Ligand-based approaches, which assess the similarity of the indolone structure to known ligands in databases like DrugBank, PDB, and ChEMBL, are often used as a first step. nih.gov These analyses have successfully predicted a range of candidate targets for these scaffolds.

Through such in silico studies, several putative targets for indolone derivatives have been identified, including:

Cyclooxygenase-2 (COX-2): Docking studies have been performed on 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives against the COX-2 protein (PDB code: 3LN1) to explore their potential as anti-inflammatory agents. nih.govmdpi.comresearchgate.net

Pyruvate Dehydrogenase Kinase 1 (PDK1): Indolone derivatives have been investigated as potential inhibitors of the PDK1 receptor, a target in cancer therapy. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Ligand-based similarity analyses followed by docking calculations identified VEGFR-2 as a potential target for oxindole derivatives. nih.gov

MurB Enzyme: Docking studies have elucidated probable bacterial molecular targets, such as the MurB enzyme, for indolylmethylen-thioxothiazolidine derivatives. nih.gov

Lanosterol 14α-demethylase: This enzyme has been identified as a potential fungal target for indole-based compounds. nih.govfrontiersin.org

Once a putative target is identified, molecular docking provides detailed insights into the binding mode, revealing the specific interactions between the ligand and the amino acid residues in the protein's active site. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability of the ligand-protein complex. nih.govnih.gov

Studies on various indolone derivatives have elucidated their binding modes with several key targets:

With COX-2: Docking of an isoindoline-1,3-dione derivative into the COX-2 active site showed interactions with Arg120 and Tyr355 via hydrogen bonds, while the isoindol-1,3(2H)-dione moiety was involved in π-sigma and π-alkyl interactions with Leu352, Ala523, and Val523. mdpi.com

With PDK1: The most active indolone derivatives showed strong interactions with critical amino acid residues within the binding site of the PDK1 receptor. nih.gov

With Bacterial MurB Enzyme: The most active antibacterial compound, a (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one derivative, formed three favorable hydrogen bonds with residues Tyr157, Lys261, and Ser228 in the E. coli MurB enzyme. nih.gov

With Mcl-1 Protein: The 2-COOH functionality of an indole ring was shown to have a hydrogen bond acceptor interaction with Arg263 of the Mcl-1 protein, an anti-apoptotic target. researchgate.net

These studies often reveal multiple possible binding modes for a single compound or class of compounds, which can be influenced by subtle structural changes, such as the nature of substituents on the indole ring. nih.govresearchgate.net The stability of these predicted binding poses is often further validated using molecular dynamics (MD) simulations. nih.gov

Table 2: Summary of Predicted Protein Targets and Key Interacting Residues for Indolone Derivatives
Protein TargetTherapeutic AreaKey Interacting Amino Acid ResiduesType of InteractionReference
Cyclooxygenase-2 (COX-2)Anti-inflammatoryArg120, Tyr355, Leu352, Val523Hydrogen Bond, π-alkyl, π-sigma mdpi.com
MurB (E. coli)AntibacterialTyr157, Lys261, Ser228Hydrogen Bond nih.gov
Myeloid cell leukemia-1 (Mcl-1)AnticancerArg263Hydrogen Bond researchgate.net
Cholinesterases (AChE/BChE)Neurodegenerative DiseaseNot specifiedHydrogen Bond, π-π Stacking nih.gov

Mechanistic Investigations of this compound Remain Largely Undocumented in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, detailed mechanistic studies on the biological activities of the specific chemical compound this compound are not publicly available. Consequently, a comprehensive article adhering to the requested scientific outline cannot be generated at this time.

The parent structure, oxindole (1,3-dihydroindol-2-one), is recognized as a "privileged scaffold" in medicinal chemistry. This means its core structure is a recurring motif in many biologically active compounds and has been the basis for the development of numerous derivatives targeting a wide array of biological processes. nih.govnih.govmdpi.com Research has shown that various substituted oxindoles can function as potent modulators of enzymes, receptors, and protein-protein interactions.

For instance, complex oxindole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. nih.govmdpi.comnih.govnih.gov Studies on compounds such as Sunitinib, which contains an oxindole core, have demonstrated potent inhibition of receptor tyrosine kinases like VEGFR-2, playing a role in angiogenesis. nih.govnih.gov Other oxindole-based molecules have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are key to cell cycle regulation. mdpi.comnih.gov

In the context of receptor modulation, structurally complex molecules incorporating the oxindole framework have been synthesized and evaluated for their binding affinity to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov However, these studies focus on derivatives with significantly different substitution patterns than this compound.

Furthermore, the oxindole scaffold has been utilized to create modulators of protein-protein interactions (PPIs), which are fundamental to most cellular processes. ajwilsonresearch.comnih.govnih.gov For example, spirooxindole derivatives have been designed to inhibit the interaction between MDM2 and the tumor suppressor p53, a key target in cancer therapy. nih.gov

While the broader class of oxindoles is a rich area of scientific inquiry, no specific in vitro biochemical studies, receptor binding assays, kinase cascade analyses, or investigations into the regulation of gene expression and transcription factor activity for this compound could be retrieved. The absence of such data in published literature prevents a scientifically accurate and detailed discussion on the following topics for this specific compound:

Mechanistic Investigations of Biological Activities

Cellular Pathway Modulation and Signal Transduction Studies

Regulation of Gene Expression and Transcription Factor Activity

Without primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. The compound 5-(Dimethylamino)-1,3-dihydroindol-2-one is commercially available from chemical suppliers, which suggests it may currently serve as a building block or intermediate in the synthesis of more complex molecules rather than being an end-product with well-characterized biological functions.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific biological and mechanistic properties of this compound.

Mechanisms of Cell Cycle Progression Interference

The oxindole (B195798) scaffold, a core component of this compound, is a recurring motif in compounds investigated for their antiproliferative effects, which are often mediated through interference with the cell cycle. While direct studies on this compound's effect on cell cycle progression are not extensively documented, research on analogous oxindole derivatives provides significant insights into potential mechanisms.

Derivatives of the oxindole core have been shown to induce cell cycle arrest at various phases. For instance, the oxindole derivative SH-859 was found to cause G0/G1 cell cycle arrest in renal cancer cells. mdpi.com This arrest was associated with the downregulation of cyclin A/E, cyclin D, and cyclin B proteins, and a concurrent upregulation of the cyclin-dependent kinase inhibitors p21 and p27. mdpi.com Similarly, certain indole-3-carbinol (B1674136) (I3C) derivatives, which share the indole (B1671886) core, are known to induce a G1 cell cycle arrest in human breast cancer cells. nih.govnih.gov This is achieved through the downregulation of CDK6 gene expression and CDK2 specific enzymatic activity. nih.gov

Other studies on novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have demonstrated an ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition. tandfonline.com Furthermore, substituted E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones have also been reported to affect the cell cycle. nih.gov In some cases, oxindole derivatives have been observed to induce G2/M phase arrest. nih.govmdpi.com

These findings collectively suggest that this compound may interfere with cell cycle progression through one or more of the following mechanisms:

Inhibition of Cyclin-Dependent Kinases (CDKs): By acting as a competitive inhibitor of CDKs, particularly CDK2, the compound could halt the cell cycle at the G1/S checkpoint.

Modulation of Cyclin Levels: The compound might influence the synthesis or degradation of cyclins, the regulatory partners of CDKs, thereby disrupting the orderly progression through the cell cycle phases.

Upregulation of CDK Inhibitors (CKIs): An increase in the expression of CKIs like p21 and p27 could lead to the inactivation of CDK-cyclin complexes, resulting in cell cycle arrest.

The specific phase of cell cycle arrest and the precise molecular targets are likely influenced by the nature and position of substituents on the oxindole ring.

Induction and Modulation of Apoptotic Pathways at the Molecular Level

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a primary goal of many therapeutic strategies. Oxindole derivatives have been widely reported to possess pro-apoptotic properties, and it is plausible that this compound shares these capabilities through similar molecular pathways.

Studies on various oxindole-based compounds have revealed their ability to trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis. For example, the oxindole derivative SH-859 was shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax in renal cancer cells. mdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade. Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have also been identified as inhibitors of Bcl-2. tandfonline.com

Caspases, a family of cysteine proteases, are the executioners of apoptosis. Their activation is a hallmark of apoptotic cell death. Research on a 5-chloro-indole-2-carboxamide derivative bearing a p-N,N-dimethylamino substituent demonstrated its ability to significantly increase the levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This compound also led to an overexpression of caspase-3, a key executioner caspase. nih.gov Similarly, other 3-substituted-3-hydroxy-2-oxindole compounds have been shown to induce apoptosis, characterized by cell contraction, membrane blebbing, and the formation of apoptotic bodies. nih.gov

The combination of an oxindole derivative with another agent in acute myeloid leukemia cells led to significant changes in the expression of apoptosis-related proteins, including a decrease in Caspase-3 and Caspase-8, and an increase in Cytochrome c, suggesting a complex modulation of the apoptotic machinery. mdpi.com

Based on these findings, the potential molecular mechanisms by which this compound may induce apoptosis include:

Inhibition of anti-apoptotic Bcl-2 family proteins: This would relieve the inhibition on pro-apoptotic members like Bax and Bak, leading to mitochondrial dysfunction.

Upregulation of pro-apoptotic Bcl-2 family proteins: An increase in proteins like Bax would promote the release of cytochrome c from mitochondria.

Activation of initiator caspases: The compound might trigger the activation of initiator caspases such as caspase-8 and caspase-9.

Activation of executioner caspases: This would lead to the cleavage of key cellular substrates and the morphological changes characteristic of apoptosis.

Exploration of Autophagy and Other Cellular Homeostasis Mechanisms

Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as both a survival mechanism and a pathway to cell death. The modulation of autophagy is an emerging strategy in cancer therapy. Several studies on oxindole derivatives suggest that this compound could potentially influence this pathway.

The oxindole derivative SH-859 has been shown to induce autophagy in human renal cancer cells. mdpi.com This was confirmed by an increase in the formation of autophagosomes and autophagolysosomes, as well as the upregulation of autophagy-related proteins such as LC3-I/II, Atg5, and Beclin 1. mdpi.com The induction of autophagy by SH-859 was linked to the inhibition of the PI3K/Akt/mTOR pathway, a central regulatory pathway for cell growth and autophagy. mdpi.com

Furthermore, alkenyl oxindoles have been identified as molecules that can induce the autophagy-lysosomal degradation of specific target proteins. nih.gov While some of these compounds were initially thought to act as molecular glues tethering target proteins to the autophagy machinery, further investigation revealed that in some contexts, they mediate protein degradation through the ubiquitin-proteasome system rather than the autophagy-lysosomal pathway. nih.gov This highlights the complexity of the mechanisms involved and the potential for context-dependent effects.

In contrast, some natural products with an indole scaffold, such as hapalindole Q, have been found to inhibit autophagy by suppressing autophagosome-lysosome fusion. nih.gov This indicates that the indole core can be a scaffold for both inducers and inhibitors of autophagy.

Given the existing evidence for other oxindole derivatives, this compound may modulate autophagy through the following potential mechanisms:

Inhibition of the mTOR signaling pathway: This is a common mechanism for autophagy induction, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.

Upregulation of autophagy-related genes (ATGs): The compound could increase the expression of key ATG proteins like Beclin 1 and LC3, which are essential for the formation and maturation of autophagosomes.

Modulation of lysosomal function: The compound could potentially interfere with the fusion of autophagosomes with lysosomes or affect the degradative capacity of lysosomes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Correlation between Structural Features and Molecular Target Affinity

The biological activity of oxindole derivatives is highly dependent on the nature and position of substituents on the core structure. While specific SAR studies for this compound are limited, research on analogous compounds provides valuable insights into the structural features that may influence its affinity for molecular targets.

The oxindole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net Modifications at the N-1, C-3, and C-5 positions of the oxindole ring have been shown to be critical for activity.

For instance, in a series of oxindole-indole conjugates designed as CDK inhibitors, substitutions at the C-5 and C-7 positions of the oxindole moiety, as well as at the N-1 position, were explored to establish a structure-activity relationship. mdpi.com In another study on 3,3-disubstituted-5-aryl oxindoles as progesterone (B1679170) antagonists, substitutions at both the C-3 and C-5 positions were analyzed. ua.es The study found that 3,3-dimethyl oxindole derivatives had higher biological activity than their mono-methylated counterparts, highlighting the importance of the substitution pattern at the C-3 position. ua.es

The 5-position of the oxindole ring, where the dimethylamino group is located in the title compound, has been a site for various modifications in the development of bioactive molecules. For example, in a series of novel 5-substituted oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors, various groups were introduced at this position to enhance activity. imtm.cz

The dimethylamino group itself is a key feature in many biologically active molecules. In a study of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives, the (dimethylamino)phenyl group was a core structural block, and modifications to the linker between this group and the oxindole skeleton were investigated to understand their impact on neuroprotective effects. lookchem.com

Based on these observations, the following correlations between the structural features of this compound and its potential molecular target affinity can be postulated:

The Oxindole Core: Provides a rigid scaffold for the presentation of functional groups in a specific spatial orientation, enabling interactions with the binding pockets of various enzymes and receptors.

The 5-(Dimethylamino) Group: The electron-donating nature of the dimethylamino group can influence the electronic properties of the aromatic ring, potentially affecting interactions such as pi-pi stacking or hydrogen bonding with the target protein. The basicity of the nitrogen atom could also allow for ionic interactions.

The Lactam Moiety: The N-H and C=O groups of the lactam ring are potential hydrogen bond donors and acceptors, respectively, which can contribute to the binding affinity.

Structural FeaturePotential Role in Target AffinitySupporting Evidence from Analogous Compounds
Oxindole ScaffoldPrivileged structure providing a rigid framework for optimal orientation of substituents.Widely used in the design of various bioactive agents, including kinase inhibitors. mdpi.com
5-(Dimethylamino) SubstituentModulates electronic properties of the aromatic ring; potential for ionic and hydrogen bonding.The p-N,N-dimethylamino group is present in potent EGFR inhibitors. nih.gov
Lactam N-H and C=OAct as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the binding site.Common feature in many enzyme inhibitors that form hydrogen bonds with the protein backbone.

Impact of Substituents on Specific Cellular Pathway Modulation

The substituents on a heterocyclic core can dramatically alter the compound's biological activity and its ability to modulate specific cellular pathways. The N,N-dimethylamino group at the 5-position of the 1,3-dihydroindol-2-one core is expected to play a significant role in determining the compound's cellular effects.

In a study of indole-2-carboxamide derivatives as EGFR inhibitors, a compound with a p-N,N-dimethylamino substituent was found to be the third most active, with an IC50 value equivalent to the reference drug erlotinib. nih.gov This suggests that the dimethylamino group can be a favorable substituent for kinase inhibition. The quaternary amine moieties of related compounds were shown to form ionic bonds and hydrogen bond interactions with amino acid residues at the gate of the binding site. nih.gov

The impact of N-substituents on the activity of indole derivatives has also been demonstrated in other contexts. For example, N-alkoxy derivatization of indole-3-carbinol was shown to significantly increase the efficacy of G1 cell cycle arrest, with the effect correlating with the carbon length of the N-alkoxy substituent. nih.gov This highlights the sensitivity of cellular pathway modulation to even subtle changes in substitution.

Furthermore, in the development of 5-substituted oxindole derivatives as BTK inhibitors, the nature of the substituent at the 5-position was critical for biological activity. imtm.cz

The N,N-dimethylamino group can influence cellular pathway modulation in several ways:

Altering Physicochemical Properties: The dimethylamino group can increase the polarity and basicity of the molecule, which can affect its solubility, cell permeability, and ability to interact with specific targets.

Direct Interaction with Targets: The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor or participate in ionic interactions, which can be crucial for binding to the active site of an enzyme or the interface of a protein-protein interaction.

Influencing Metabolism: The presence of the dimethylamino group may affect the metabolic stability of the compound, leading to the formation of active or inactive metabolites that can have different effects on cellular pathways.

Exploration of Oxidative Stress Modulation Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathogenesis of numerous diseases, including cancer. The ability of a compound to modulate oxidative stress can be a key aspect of its therapeutic potential. Oxindole derivatives have been investigated for their antioxidant properties, suggesting that this compound may also possess such activity.

A study on 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives demonstrated their ability to significantly suppress neuronal cell death induced by oxidative stress. nih.gov This neuroprotective effect suggests that these compounds can interfere with the damaging effects of ROS in a cellular context.

The antioxidant activity of oxindole derivatives has been attributed to their free radical scavenging potential. ijpsonline.comnih.gov The keto-lactam ring of the oxindole nucleus, with its N-H and C=O moieties, is thought to be responsible for initiating free radical scavenging activity. ijpsonline.com In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have confirmed the antioxidant capacity of various 3-substituted-2-oxindole derivatives. ijpsonline.com

Another potential mechanism for modulating oxidative stress is through the activation of the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. While direct evidence for the activation of this pathway by this compound is not available, it represents a plausible mechanism of action for compounds with an oxindole core.

Potential mechanisms by which this compound may modulate oxidative stress include:

Direct Radical Scavenging: The compound may directly donate a hydrogen atom or an electron to neutralize free radicals.

Chelation of Metal Ions: By chelating transition metal ions such as iron and copper, the compound could prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Activation of the Nrf2-ARE Pathway: The compound could potentially interact with Keap1, leading to the release and nuclear translocation of Nrf2, which in turn would upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Potential MechanismDescriptionEvidence from Related Compounds
Direct Radical ScavengingDonation of a hydrogen atom or electron to neutralize reactive oxygen species.Oxindole derivatives have shown free radical scavenging activity in DPPH assays. ijpsonline.comnih.gov
Suppression of Oxidative Stress-Induced Cell DeathProtection of cells from the damaging effects of oxidative stress.3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives suppress neuronal cell death induced by oxidative stress. nih.gov
Activation of Nrf2-ARE PathwayUpregulation of endogenous antioxidant enzymes through the Keap1-Nrf2 signaling pathway.A plausible mechanism for compounds with antioxidant properties, though not directly demonstrated for this specific compound.

Redox Cycling and Free Radical Generation (e.g., Quinone Reductase involvement)

The capacity of 5-substituted indoles to undergo electrochemical oxidation suggests that the core structure of this compound is redox-active. Electrochemical studies on various 5-substituted indoles have demonstrated that they can form redox-active films upon oxidation, with the half-wave potential of these reactions being dependent on the nature of the substituent at the 5-position. For instance, 5-aminoindole (B14826) has been shown to be electrochemically active, forming a redox-active cyclic trimer under certain conditions. rsc.orged.ac.uk This inherent redox activity raises the possibility that this compound could undergo redox cycling in a biological environment.

Redox cycling involves the sequential reduction and oxidation of a molecule, a process that can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. If this compound were to be reduced by a cellular reductase, the resulting species could potentially react with molecular oxygen to regenerate the parent compound and produce a superoxide radical. This cycle could repeat, leading to an accumulation of ROS and a state of oxidative stress.

The involvement of specific enzymes like NAD(P)H:quinone oxidoreductase (NQO1) in the redox cycling of this compound is a plausible but currently speculative mechanism. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and related compounds. While there is no direct evidence linking NQO1 to the metabolism of this compound, the general reactivity of indoles and their derivatives with various oxidoreductases warrants further investigation into this potential interaction.

Antioxidant or Pro-oxidant Biochemical Pathways

Research on structurally related 5-hydroxyoxindole (B181108) derivatives has provided insights into these opposing activities. These compounds have demonstrated notable antioxidant properties, including the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation. This antioxidant activity is attributed to the ability of the 5-hydroxy group to donate a hydrogen atom to neutralize free radicals. Given that the dimethylamino group at the 5-position is also a strong electron-donating group, it is conceivable that this compound could exhibit similar radical scavenging properties.

Conversely, under certain conditions, these compounds can also exhibit pro-oxidant effects. For example, some 5-hydroxyoxindole derivatives have been shown to have an iron-mediated pro-oxidant effect, although this was not observed for 3-monosubstituted derivatives. This suggests that the substitution pattern on the oxindole ring is a critical determinant of its pro-oxidant potential. The pro-oxidant activity could arise from the generation of ROS through redox cycling, as discussed previously, or through interactions with transition metals like iron or copper, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

Cellular Pharmacokinetics and Dynamics in Model Systems (mechanistic aspects)

The biological effects of a compound are contingent not only on its intrinsic reactivity but also on its ability to reach its intracellular targets. Therefore, understanding the cellular uptake, distribution, and metabolism of this compound is crucial for elucidating its mechanism of action.

Cellular Uptake and Efflux Mechanisms

As a relatively small and lipophilic molecule, this compound is likely to cross cellular membranes, although the precise mechanisms of its transport have not been explicitly studied. nih.gov The uptake of small molecules into cells can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport.

Given its predicted lipophilicity, passive diffusion across the lipid bilayer is a probable route of entry. The rate of passive diffusion is governed by the compound's physicochemical properties, such as its partition coefficient (logP) and molecular size. Additionally, the presence of the basic dimethylamino group means that the compound's charge state will be pH-dependent, which can influence its membrane permeability.

It is also possible that carrier-mediated transport systems are involved in the cellular uptake of this compound. Many small molecule drugs utilize solute carrier (SLC) transporters to enter cells. Efflux from the cell, a key determinant of intracellular concentration, is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). The extent to which this compound is a substrate for these uptake and efflux transporters remains to be determined.

Intracellular Localization and Distribution

The subcellular distribution of a compound is a critical factor that dictates its biological activity, as it determines which organelles and macromolecules the compound can interact with. The intracellular localization of this compound has not been experimentally determined. However, its physicochemical properties can provide clues as to its likely distribution.

The lipophilicity of the molecule would suggest a tendency to associate with lipid-rich structures, such as the endoplasmic reticulum and mitochondrial membranes. The basic nature of the dimethylamino group could lead to its accumulation in acidic organelles, such as lysosomes, through a process known as lysosomotropism. The potential for specific binding to intracellular proteins or nucleic acids would also influence its localization. To definitively determine its subcellular distribution, studies employing fluorescently labeled analogs of the compound in conjunction with fluorescence microscopy would be necessary. nih.govnih.gov

Metabolic Transformations and Their Biochemical Consequences

The primary sites of drug metabolism are the liver and the gut wall, where a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily, catalyze a range of phase I and phase II reactions. For this compound, several metabolic transformations are plausible:

N-Demethylation: The dimethylamino group is a common substrate for CYP-mediated N-dealkylation. This would result in the formation of the corresponding N-methylamino and primary amino metabolites. These metabolites may have different biological activities and pharmacokinetic properties compared to the parent compound.

Aromatic Hydroxylation: The oxindole ring is susceptible to hydroxylation at various positions, a common metabolic pathway for many aromatic compounds. This would increase the polarity of the molecule, facilitating its excretion.

Phase II Conjugation: The hydroxylated metabolites, as well as the primary and secondary amine metabolites, can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form water-soluble conjugates that are readily eliminated from the body.

The biochemical consequences of these metabolic transformations can be significant. Metabolism can lead to the detoxification and elimination of the compound, or it can result in the formation of pharmacologically active or even toxic metabolites. For example, if a metabolite has a higher affinity for a particular biological target, metabolism could represent a bioactivation pathway. Conversely, if metabolism leads to the formation of reactive intermediates, it could be a source of toxicity.

Advanced Analytical Methodologies for Research on 5 Dimethylamino 1,3 Dihydroindol 2 One

Chromatographic Techniques for Reaction Monitoring and Purification Methodologies

Chromatographic methods are indispensable for the real-time monitoring of synthetic reactions and for the isolation of 5-(dimethylamino)-1,3-dihydroindol-2-one in high purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Synthetic Pathway Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the synthesis of this compound and related substituted oxindoles. beilstein-journals.org It allows for rapid, quantitative analysis of reaction mixtures, enabling chemists to track the consumption of reactants and the formation of the desired product and any byproducts. This real-time data is vital for optimizing reaction conditions such as temperature, time, and catalyst loading.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. liberty.edu The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, a high degree of separation can be achieved. liberty.edunih.gov A UV detector is commonly employed for detection, as the indole (B1671886) core possesses a strong chromophore. liberty.edu

Table 1: Typical HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) for Volatile Byproducts

Due to its relatively high molecular weight and low volatility, this compound is not typically analyzed directly by Gas Chromatography (GC). However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an invaluable technique for the identification and quantification of volatile byproducts that may be generated during its synthesis. mdpi.comnih.govresearchgate.net

The synthesis of oxindoles can involve various reagents and solvents that may lead to the formation of low molecular weight side products. rsc.org For instance, incomplete reactions or side reactions could leave residual starting materials or generate volatile impurities. GC-MS analysis of the reaction headspace or an organic extract can provide a detailed profile of these volatile components, which is crucial for understanding the reaction mechanism and ensuring the purity of the final product.

Table 2: Potential Volatile Byproducts in Oxindole (B195798) Synthesis Detectable by GC-MS
CompoundPotential Origin
Dimethylamine (B145610)Degradation or side reaction involving the dimethylamino group
Aniline (B41778)Byproduct from certain indole synthetic routes
Residual Solvents (e.g., Toluene, Dichloromethane)Solvents used in the reaction or purification steps

Spectroscopic Methods for Structural Confirmation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound. These methods are essential for unambiguous structural confirmation and for probing the molecule's conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within this compound. ias.ac.inresearchgate.net

The ¹H NMR spectrum would be expected to show a singlet for the six protons of the N(CH₃)₂ group, a singlet for the two protons of the CH₂ group in the five-membered ring, and distinct signals in the aromatic region for the three protons on the benzene (B151609) ring. The ¹³C NMR spectrum would similarly show characteristic signals for the dimethylamino carbons, the methylene (B1212753) carbon, the carbonyl carbon, and the aromatic carbons.

Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, are employed for conformational analysis. nih.govmdpi.com NOE experiments can establish the spatial proximity of protons, providing insights into the preferred three-dimensional structure of the molecule in solution. unimelb.edu.au

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Atom¹H NMR (ppm)¹³C NMR (ppm)
N(CH₃)₂~2.9~41
C3-H₂~3.5~36
Aromatic-H~6.6 - 7.2~109 - 145
C=O-~175
N-H~8.0 (broad)-

Mass Spectrometry (MS) for Reaction Progress and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecular ion [M+H]⁺ at an m/z of approximately 177.13. High-resolution mass spectrometry (HRMS) can determine this mass with high accuracy, confirming the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. libretexts.orgnih.gov The fragmentation pattern of this compound is expected to involve characteristic losses, such as the neutral loss of dimethylamine and the cleavage of the lactam ring, which are diagnostic for this class of compounds. researchgate.nettsijournals.com

Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) is a critical tool for metabolite identification. nih.govresearchgate.net In biological systems, this compound may undergo metabolic transformations such as hydroxylation on the aromatic ring or N-demethylation. sciex.commdpi.com LC-MS/MS can detect these metabolites and provide structural information based on their mass shifts and fragmentation patterns. mdpi.com

Table 4: Expected Mass Spectrometry Data and Potential Metabolites
SpeciesExpected m/z [M+H]⁺Description
Parent Compound177.13This compound
Fragment132.08Loss of dimethylamine (-C₂H₇N)
Fragment148.09Loss of ethylene (B1197577) (-C₂H₄) from the lactam ring
Metabolite193.13Mono-hydroxylated derivative (+O)
Metabolite163.11N-demethylated derivative (-CH₂)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. nih.govresearchgate.net These include a strong absorption for the amide carbonyl (C=O) group, a band for the N-H stretch of the lactam, and absorptions corresponding to the aromatic C=C bonds and the C-N bonds. chemicalbook.comresearchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic indole system. slideshare.net The presence of the electron-donating dimethylamino group at the 5-position acts as an auxochrome, which is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted oxindole parent structure, due to the extension of the conjugated system. chemrxiv.org

Table 5: Characteristic IR and UV-Vis Spectroscopic Data
Spectroscopic TechniqueFeatureExpected Value
Infrared (IR)N-H stretch~3200 - 3300 cm⁻¹
C=O stretch (amide)~1710 cm⁻¹
C=C stretch (aromatic)~1610 cm⁻¹
C-N stretch~1350 cm⁻¹
UV-Visible (in Ethanol)λmax 1~210 nm
λmax 2~260 nm

X-ray Crystallography in the Determination of Solid-State Structures and Co-crystal Analysis

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details, which are fundamental to understanding a compound's physical and chemical behavior. For derivatives of the indole nucleus, this technique has been instrumental in confirming molecular geometries and intermolecular interactions that govern crystal packing. nih.govmdpi.com

Table 1: Representative Crystallographic Data for Heterocyclic Compounds

Parameter Example Value Description
Formula C₁₆H₂₃N₃O₃S The molecular formula of the compound in the crystal.
Crystal System Triclinic The crystal system describes the symmetry of the unit cell.
Space Group P-1 The space group provides a detailed description of the symmetry elements within the crystal.
a (Å) 7.6954 Length of the 'a' axis of the unit cell.
b (Å) 8.1799 Length of the 'b' axis of the unit cell.
c (Å) 13.9626 Length of the 'c' axis of the unit cell.
**α (°) ** 95.928 Angle between the 'b' and 'c' axes.
**β (°) ** 103.685 Angle between the 'a' and 'c' axes.
**γ (°) ** 90.137 Angle between the 'a' and 'b' axes.
**Volume (ų) ** 849.07 The volume of the unit cell.
Z 2 The number of molecules per unit cell.

Note: Data presented is for a representative thiophene (B33073) derivative and serves as an illustrative example. nih.govresearchgate.net

Beyond determining the structure of a pure compound, X-ray crystallography is indispensable for co-crystal analysis. mdpi.com A co-crystal is a multi-component crystal in which an active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio within the same crystal lattice. worktribe.com This strategy is a prominent approach in crystal engineering to modify the physicochemical properties of a drug substance—such as solubility, dissolution rate, and stability—without altering its chemical structure. mdpi.com

For a compound like this compound, co-crystallization with pharmaceutically acceptable co-formers (e.g., dicarboxylic acids) could be explored to enhance its aqueous solubility. X-ray diffraction would be the definitive method to confirm the formation of a new crystalline phase, distinct from the individual components, and to understand the specific intermolecular interactions (like hydrogen bonds) that stabilize the co-crystal structure. mdpi.comworktribe.com

Hyphenated Techniques for Complex Mixture Analysis in Biological Systems (e.g., LC-MS/MS in metabolomics research)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of target compounds in complex biological matrices such as plasma, serum, or tissue homogenates. nih.govgassnova.no Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used hyphenated technique renowned for its high sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. nih.govnih.gov

In a typical LC-MS/MS workflow for analyzing a compound like this compound in a biological sample, the process begins with sample preparation to extract the analyte and remove interfering substances like proteins and lipids. nih.govlcms.cz The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatography column separates the analyte from other components in the extract based on their physicochemical properties. nih.gov

Following separation, the column eluent is directed into the ion source of a tandem mass spectrometer (often a triple quadrupole, or QQQ). The analyte is ionized, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). fda.gov.tw The first quadrupole selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell. The second quadrupole selects specific product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. sciex.com

Table 2: Typical LC-MS/MS Parameters for Small Molecule Quantification

Parameter Example Setting Purpose
Chromatography
Column C18 reverse-phase (e.g., 100 x 2.1 mm) Separates compounds based on hydrophobicity. thermofisher.com
Mobile Phase A Water with 0.1% formic acid Aqueous component of the mobile phase. nih.gov
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid Organic component of the mobile phase. nih.gov
Flow Rate 0.3 - 0.5 mL/min The speed at which the mobile phase moves through the column.
Injection Volume 5 - 10 µL The volume of the prepared sample introduced into the system. nih.gov
Mass Spectrometry
Ionization Mode Positive ESI or APCI Method to generate charged ions from the analyte molecules. gassnova.nofda.gov.tw
Scan Type Multiple Reaction Monitoring (MRM) Highly selective and sensitive detection method for quantification. sciex.com
Precursor Ion (Q1) [M+H]⁺ of the analyte Mass-to-charge ratio of the intact ionized molecule.
Product Ion (Q3) Specific fragment ion(s) Mass-to-charge ratio of fragments generated from the precursor ion.

This methodology is central to metabolomics research, a field that aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov By applying untargeted or targeted LC-MS/MS approaches, researchers can study how biological systems respond to stimuli, such as the introduction of a bioactive compound. For instance, treating cells with this compound and analyzing changes in the cellular metabolome could reveal its mechanism of action by identifying perturbed metabolic pathways, such as sphingolipid metabolism or the citrate (B86180) cycle. nih.gov Such studies provide critical insights into the compound's biological effects and potential therapeutic mechanisms.

Future Directions and Emerging Research Avenues for 5 Dimethylamino 1,3 Dihydroindol 2 One

Exploration of Novel Synthetic Methodologies for Diversification

The generation of diverse chemical libraries is fundamental to discovering novel structure-activity relationships (SAR). Future efforts will move beyond classical indolone syntheses to embrace more efficient and versatile methods. These methodologies will enable the rapid creation of analogs of 5-(Dimethylamino)-1,3-dihydroindol-2-one with varied substitution patterns, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Key areas of exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, improving atom economy and reducing synthesis time.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the indolone core represents a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability, facilitating the rapid production of indolone libraries for high-throughput screening.

Photoredox Catalysis: Light-mediated reactions provide access to unique chemical transformations under mild conditions, enabling the synthesis of previously inaccessible indolone analogs.

MethodologyAdvantagesPotential Application for Indolone Diversification
Multicomponent Reactions High efficiency, atom economy, reduced synthesis steps.Rapid generation of libraries with diverse substituents at multiple positions.
C-H Activation Step-economy, access to novel chemical space.Direct introduction of functional groups onto the aromatic ring or heterocyclic core.
Flow Chemistry Enhanced safety, scalability, precise reaction control.Large-scale synthesis of lead compounds and library production.
Photoredox Catalysis Mild reaction conditions, unique reactivity.Access to novel indolone scaffolds and functionalization patterns.

Discovery of Unprecedented Molecular Targets and Biological Pathways

While substituted indolones are known to interact with targets like protein kinases and the p53-MDM2 protein-protein interface, a vast landscape of potential molecular targets remains unexplored. nih.govimtm.cz Future research will focus on identifying novel binding partners and elucidating new biological pathways for this compound derivatives. This involves moving beyond traditional cancer-related targets to explore new therapeutic areas.

Promising future targets and pathways include:

Epigenetic Modulators: Investigating the inhibition or activation of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Neuroinflammatory Pathways: Exploring the modulation of targets involved in neurodegenerative diseases, such as microglia activation or specific cytokine signaling.

Metabolic Enzymes: Targeting enzymes crucial for the metabolic reprogramming of cancer cells or for the progression of metabolic disorders. mdpi.com For instance, peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) are important targets in lipid metabolism. mdpi.com

Viral Proteins: Screening indolone libraries against viral proteases, polymerases, or entry proteins to identify new antiviral agents.

The antioxidant properties of substituted oxindoles also suggest that their potential to modulate pathways related to oxidative stress is a promising area for future investigation. nih.gov

Development as Chemical Probes for Cellular Studies

The development of chemical probes is essential for dissecting complex biological processes. Derivatives of this compound can be engineered into sophisticated tools for chemical biology. By incorporating specific functional groups, the indolone scaffold can be used to identify and validate new drug targets, visualize cellular components, and interrogate biological pathways with high precision.

Future strategies for developing indolone-based chemical probes include:

Affinity-Based Probes: Attaching a reporter tag (e.g., biotin) or a photo-crosslinking group to an indolone ligand to enable the isolation and identification of its protein targets (Affinity-Based Protein Profiling).

Activity-Based Probes (ABPs): Designing indolones with a reactive "warhead" that can covalently label the active site of a target enzyme, allowing for the assessment of enzyme activity directly in complex biological systems.

"Clickable" Analogs: Incorporating a bio-orthogonal handle, such as an alkyne or azide, into the indolone structure. acs.org This allows for the use of "click" chemistry to attach various reporter molecules (e.g., fluorophores, affinity tags) for downstream applications. The synthesis of enantiopure 3-azido oxindoles provides a versatile precursor for creating a wide array of nitrogen-containing analogues, which are promising for drug discovery. acs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. Integrating AI/ML into indolone research will accelerate the design-make-test-analyze cycle.

Key applications of AI/ML in this context are:

De Novo Design: Using generative models to design novel indolone structures with optimized properties, such as high target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling: Training ML models to predict the biological activity, toxicity, and physicochemical properties of virtual indolone derivatives, allowing for the prioritization of compounds for synthesis.

Mechanism-of-Action (MoA) Prediction: Analyzing cellular imaging data or high-throughput screening results with ML algorithms to predict how novel indolone compounds exert their biological effects.

Synthesis Planning: Employing AI to devise the most efficient synthetic routes for complex indolone targets, saving time and resources.

AI/ML ApplicationDescriptionImpact on Indolone Research
Generative Models Algorithms that create new chemical structures based on learned patterns.Design of novel, optimized indolone scaffolds with desired properties.
Predictive ADMET/Tox Models trained to predict absorption, distribution, metabolism, excretion, and toxicity.Early-stage filtering of compounds to reduce late-stage attrition.
Mechanism Prediction Analysis of complex biological data (e.g., imaging, genomics) to infer MoA.Faster hypothesis generation for how new compounds work.
Retrosynthesis AI AI-driven platforms that predict optimal synthetic pathways.Acceleration of the synthesis of novel and complex indolone derivatives.

Investigation into Novel Indolone-Based Molecular Tools (e.g., PROTACs, Fluorophores for Bioimaging)

Beyond direct inhibition of protein function, the indolone scaffold is well-suited for the development of advanced molecular tools with unique mechanisms of action.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of a target protein. Recent studies have identified that alkenyl oxindoles can act as a recruitment moiety for the CRL4-DCAF11 E3 ubiquitin ligase complex. nih.govnih.gov This discovery opens up a significant opportunity to use the indolone core to create PROTACs that target disease-causing proteins for destruction. nih.govnih.govbenthamdirect.comresearchgate.netresearchgate.net This expands the "druggable" proteome by targeting proteins that have been difficult to inhibit with traditional small molecules.

Fluorophores for Bioimaging: The indole (B1671886) ring system is inherently fluorescent. nih.gov By strategically modifying the this compound structure, it is possible to develop novel fluorophores with tailored photophysical properties. These indolone-based probes could be designed for specific applications, such as sensing intracellular pH, detecting specific ions, or selectively imaging organelles or cell types. nih.govresearchwithrutgers.com The synthetic versatility of the scaffold allows for fine-tuning of properties like excitation/emission wavelengths, quantum yield, and photostability, making them valuable tools for advanced microscopy and cellular imaging. hkbu.edu.hkresearchgate.netresearchgate.net

Sustainable and Environmentally Conscious Approaches in Indolone Research

Green chemistry principles are becoming increasingly important in pharmaceutical research and development. Future research on the synthesis of this compound and its derivatives will prioritize methods that are more sustainable and environmentally friendly.

Key sustainable approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign solvents like water, ethanol, or ionic liquids.

Catalysis: Developing highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts (enzymes), to minimize waste and energy consumption.

Energy Efficiency: Employing energy-efficient synthesis techniques such as microwave irradiation or sonocatalysis, which can dramatically reduce reaction times and energy usage compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 5-(Dimethylamino)-1,3-dihydroindol-2-one?

  • Methodological Answer : The compound can be synthesized via cyclization and substitution reactions. A key approach involves treating 3-hydroxy-substituted 1,3-dihydroindol-2-one with Lewis acids (e.g., BF₃·Et₂O) to generate the reactive 2H-indol-2-one intermediate. Subsequent stepwise addition of π-nucleophiles (e.g., amines, thiols) enables functionalization at the C3 position. Intramolecular cyclization can further yield spiro-oxindole derivatives .

Q. How is the structural identity of this compound confirmed in research settings?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • NMR : Assign peaks for the indole NH, dimethylamino protons, and carbonyl group (C2).
  • X-ray crystallography : Resolve the planar oxindole core and substituent geometry (e.g., dimethylamino orientation) .
  • HRMS : Verify molecular formula via high-resolution mass spectrometry.

Q. What analytical techniques ensure purity and stability of the compound during storage?

  • Methodological Answer :

  • HPLC/UPLC : Use C18 columns with UV detection (λ = 254–280 nm) and compare against pharmacopeial reference standards for purity validation .
  • Stability testing : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis.

Advanced Research Questions

Q. How can researchers investigate the antitumor mechanisms of this compound derivatives?

  • Methodological Answer :

  • COMPARE analysis : Profile cytotoxicity across NCI-60 cancer cell lines to identify mechanistic similarities with known agents (e.g., tubulin inhibitors) .
  • Kinase assays : Screen against kinase panels (e.g., PKC, Akt) to identify targets.
  • Calcium imaging : Quantify intracellular Ca²⁺ depletion using Fluo-4 AM fluorescence, linking to downstream eIF2α phosphorylation and translation inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related indol-2-ones?

  • Methodological Answer :

  • Meta-analysis : Cross-reference datasets (e.g., NCI Developmental Therapeutics Program) to identify cell line-specific sensitivities.
  • Gene expression correlation : Use RNA-seq data to correlate compound efficacy with overexpression of resistance markers (e.g., ABC transporters) .
  • Structural analogs : Test derivatives with controlled substituent variations (e.g., halogenation at C5) to isolate structure-activity relationships (SAR).

Q. How are SAR studies optimized to design potent antiproliferative derivatives?

  • Methodological Answer :

  • Substituent screening : Prioritize electron-donating groups (e.g., methoxy at C5) to enhance planarity and DNA intercalation .
  • Diphenyloxindole scaffolds : Introduce m'-tert-butyl or o-hydroxy groups to improve Ca²⁺-depletion efficacy and selectivity for translation initiation pathways .
  • Molecular docking : Model interactions with eIF2α or Ca²⁺-ATPase binding pockets using Schrödinger Suite or AutoDock.

Q. What experimental approaches validate the role of this compound in modulating protein synthesis?

  • Methodological Answer :

  • Puromycin incorporation assay : Quantify nascent protein synthesis via puromycin-labeled Western blotting.
  • Polysome profiling : Analyze ribosomal loading states under compound treatment to confirm translation initiation blockade .
  • CRISPR knockouts : Validate mechanism using eIF2α phosphorylation-deficient cell lines (e.g., PERK⁻/⁻).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.